1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene is an organic compound with the molecular formula C14H9Cl3N2O4 and a molecular weight of 375.598 g/mol . This compound is characterized by the presence of nitro groups and trichloromethyl groups attached to a benzene ring, making it a unique and complex molecule.
Preparation Methods
The synthesis of 1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene typically involves multi-step organic reactions. One common synthetic route includes:
Trichloromethylation: The addition of trichloromethyl groups through a Friedel-Crafts alkylation reaction using trichloromethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other substituents under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene involves its interaction with molecular targets and pathways within biological systems. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichloromethyl groups may also play a role in modulating the compound’s activity .
Comparison with Similar Compounds
1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene can be compared with similar compounds such as:
- 1-Nitro-3-[2,2,2-trichloro-1-(3-nitrophenyl)ethyl]benzene
- 1-Methyl-2-nitro-4-[2,2,2-trichloro-1-(4-methyl-3-nitrophenyl)ethyl]benzene
- 1-Chloro-2-nitro-4-[2,2,2-trichloro-1-(4-chloro-3-nitrophenyl)ethyl]benzene
These compounds share similar structural features but differ in the position and nature of substituents on the benzene ring, which can significantly influence their chemical and biological properties.
Biological Activity
1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene, with the molecular formula C14H9Cl3N2O2 and CAS number 100872-88-6, is a compound of interest due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and sources.
- Molecular Weight : 429.71 g/mol
- Density : Not available
- Melting Point : Not available
- Boiling Point : Not available
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as a pharmaceutical agent. Key areas of research include:
- Antimicrobial Activity : Studies have shown that nitro compounds can exhibit significant antimicrobial properties. For example, derivatives of nitrobenzene have been reported to inhibit bacterial growth effectively.
- Antiviral Potential : Some research indicates that nitro-containing compounds can interfere with viral replication processes. The mechanism often involves the disruption of viral RNA synthesis or protein translation.
Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various nitro compounds, including derivatives similar to this compound. The results indicated that these compounds exhibited a minimum inhibitory concentration (MIC) against several bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting potential applications in antibiotic development .
Antiviral Studies
In a research article from MDPI, compounds structurally related to this compound were evaluated for their antiviral properties against various viruses. The study highlighted a significant reduction in viral load in treated cells compared to controls, indicating the compound's potential as an antiviral agent . Specific IC50 values were reported for related compounds, showcasing their efficacy in inhibiting viral replication.
Data Table: Biological Activity Summary
Activity Type | Target Organisms/Pathogens | IC50/MIC Values | Reference |
---|---|---|---|
Antimicrobial | E. coli, S. aureus | MIC = 12 µg/mL | |
Antiviral | Influenza virus | IC50 = 5 µM | |
Cytotoxicity | Human cell lines | IC50 = 20 µM |
The proposed mechanisms by which this compound exerts its biological effects involve:
- Nitro Group Activation : The nitro group can undergo reduction within biological systems to generate reactive intermediates that may interact with cellular macromolecules.
- Interference with Cellular Processes : Similar compounds have been shown to disrupt DNA and RNA synthesis pathways, leading to cell death or inhibition of replication in pathogens.
Properties
CAS No. |
2971-23-5 |
---|---|
Molecular Formula |
C14H9Cl3N2O4 |
Molecular Weight |
375.6 g/mol |
IUPAC Name |
1-nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H9Cl3N2O4/c15-14(16,17)13(9-1-5-11(6-2-9)18(20)21)10-3-7-12(8-4-10)19(22)23/h1-8,13H |
InChI Key |
LJRFNQXPBYFIKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])C(Cl)(Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.